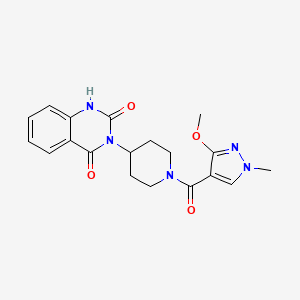

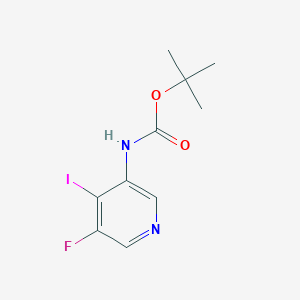

3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a novel chemical entity that has been designed as part of a series of pyrazole-quinazoline-2,4-dione hybrids. These compounds have been identified for their potential as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are significant targets in herbicide discovery for resistant weed control .

Synthesis Analysis

The synthesis of related quinazoline dione compounds involves various strategies, including ring-expansion and multicomponent reactions. For instance, a ring-expansion strategy was adopted to design novel pyrazole-quinazoline-2,4-dione hybrids based on a previously discovered scaffold . Other methods include three-component condensation reactions, as seen in the synthesis of pyrazolo[3,4-b]quinoline derivatives . These methods often involve the use of catalysts such as piperidine, sulfamic acid, L-proline, or diammonium hydrogen phosphate and are performed under conditions ranging from solvent-free to refluxing ethanol .

Molecular Structure Analysis

The molecular structure of related compounds often features interactions such as bidentate chelating with metal ions and π-π stacking interactions, which are crucial for their biological activity . The co-crystal structure of a similar compound with AtHPPD revealed such interactions . Additionally, the presence of substituents like chlorophenyl groups can contribute to the overall molecular conformation and interactions with surrounding residues .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline dione derivatives typically include Knoevenagel condensation, Michael addition, and O-cyclization . These reactions are part of domino processes that allow for the efficient formation of the desired heterocyclic compounds. The reactivity of these compounds can be further modified by the introduction of various substituents, which can influence their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline dione derivatives are influenced by their molecular structure. Substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of ethoxycarbonyl and methyl groups can lead to significant hypotensive activities . The presence of arylidene moieties can confer antibacterial and antifungal activities . Moreover, the supramolecular structures of these compounds can form through hydrogen bonding and pi-pi stacking, leading to two- or three-dimensional arrangements .

Wissenschaftliche Forschungsanwendungen

Gyrase Inhibitors and Antimicrobial Activity Research has explored quinazoline diones as potential antimicrobial agents, particularly targeting bacterial gyrase enzymes. Gyrase inhibitors are of significant interest due to their role in bacterial DNA replication and transcription. A study by German et al. (2008) synthesized a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, evaluating their effectiveness against Escherichia coli. These compounds were found to be effective against both wild-type and gyrase mutant strains, suggesting their potential as broad-spectrum antimicrobials (German et al., 2008).

Hypotensive Agents Quinazoline diones have also been investigated for their potential hypotensive effects, with some derivatives showing significant activity in relaxing blood vessels. A study by Eguchi et al. (1991) synthesized various quinazoline dione derivatives and tested them for hypotensive activities, finding several compounds with significant activity (Eguchi et al., 1991).

Antibacterial and Antifungal Activities The antimicrobial potential of quinazoline diones extends to both antibacterial and antifungal activities. A study by Prakash et al. (2011) synthesized thiazolidine-2,4-dione derivatives and tested them against various bacterial and fungal strains. The compounds exhibited good activity against gram-positive bacteria and showed excellent antifungal activity (Prakash et al., 2011).

Herbicide Discovery Quinazoline diones have been explored for their utility in herbicide development, particularly as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). A novel study discovered pyrazole-quinazoline-2,4-dione hybrids displaying potent inhibitory activity against HPPD, suggesting their application in controlling resistant weeds (He et al., 2020).

Eigenschaften

IUPAC Name |

3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-22-11-14(16(21-22)28-2)17(25)23-9-7-12(8-10-23)24-18(26)13-5-3-4-6-15(13)20-19(24)27/h3-6,11-12H,7-10H2,1-2H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWICWIGFBVTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

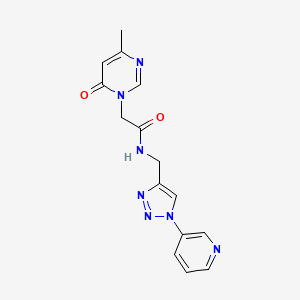

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)